N-Demethyltapentadol
Overview
Description
N-Demethyltapentadol is the primary urinary metabolite of the centrally acting opioid analgesic, tapentadol . It has a molecular formula of C13H21NO .
Molecular Structure Analysis
The molecular structure of N-Demethyltapentadol consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The average mass is 207.312 Da and the monoisotopic mass is 207.162308 Da .Scientific Research Applications
Drug Discovery and Development : A historical perspective on drug discovery highlights the evolution of drug research, influenced by chemistry, pharmacology, clinical sciences, and genomic sciences (Drews, 2000). This context is essential for understanding the discovery and development process of drugs like N-Demethyltapentadol.
Chemical Synthesis and Modification : Research on nonheme Fe(IV)O complexes and their ability to oxidize C-H bonds at room temperature (Kaizer et al., 2004) can provide insights into the chemical modification processes that could be relevant for synthesizing compounds like N-Demethyltapentadol.
Anticancer Agents : Studies on derivatives of other compounds, such as 4-demethylpenclomedine, and their application as anticancer agents (Morgan et al., 2009) might offer a perspective on how N-Demethyltapentadol could be modified or used in similar contexts.
Methodology for Chemical Modifications : A study on the methodology for N-demethylation of opiate alkaloids (Dong & Scammells, 2007) is directly relevant to understanding the processes involved in producing N-Demethyltapentadol.
Pharmacokinetics and Metabolism : Research into the absorption, metabolism, and excretion of tapentadol and its derivatives can provide insights into the pharmacokinetic behavior of related compounds like N-Demethyltapentadol (Terlinden et al., 2007).
Safety And Hazards
Tapentadol, the parent compound, has a risk of addiction, abuse, and misuse, which can lead to overdose and death . It is indicated for the management of acute pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate . Due to the risks, it is reserved for patients for whom alternative treatment options are unavailable .
properties
IUPAC Name |
3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-13(10(2)9-14-3)11-6-5-7-12(15)8-11/h5-8,10,13-15H,4,9H2,1-3H3/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQINTFVECNXLC-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016935 | |
Record name | N-Demethyltapentadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Demethyltapentadol | |
CAS RN |
1300037-83-5 | |
Record name | N-Demethyltapentadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethyltapentadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLTAPENTADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246I1D7TDL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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